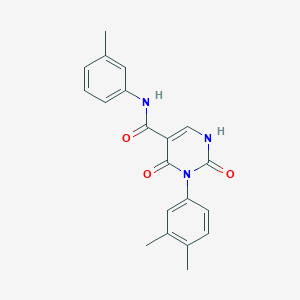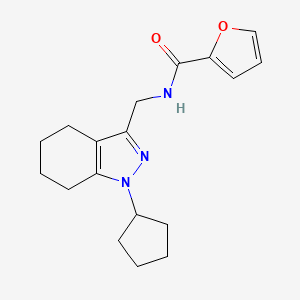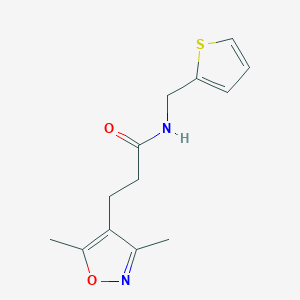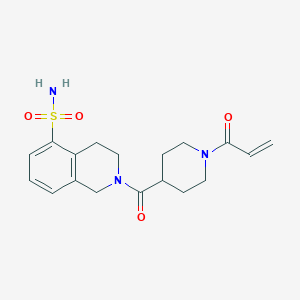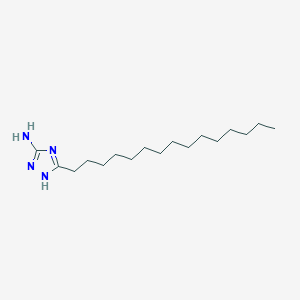
3-Pentadecyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentadecyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives often possess a range of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
It is known that the mechanism of interaction between similar 1,2,4-triazol-5-yl compounds involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives often affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
It is known that 1,2,4-triazole derivatives often exhibit a range of biological activities such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °c and are insensitive to impact, friction, and electrostatic discharge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-1H-1,2,4-triazol-5-amine typically involves the reaction of a suitable precursor with a triazole derivative. One common method involves the use of 5-pentadecyl-1,3,4-oxadiazol-2-amine as a key intermediate. This intermediate is then reacted with appropriate reagents under controlled conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Pentadecyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds.
Scientific Research Applications
3-Pentadecyl-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Pentadecyl-1,3,4-oxadiazol-2-amine: A similar compound with an oxadiazole ring instead of a triazole ring.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with a similar triazole ring but different substituents.
Uniqueness
3-Pentadecyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a long alkyl chain and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-pentadecyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)21-20-16/h2-15H2,1H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQCHCXTRIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)

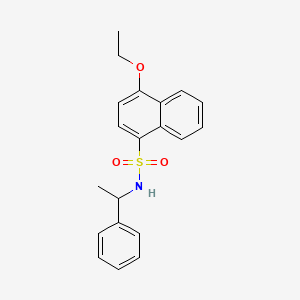
![3-(butan-2-yl)-1-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2875130.png)
![3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2875131.png)
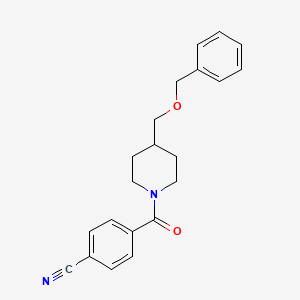
![1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)
![N-[(benzylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875136.png)
